(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Description
The compound "(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate" is a structurally complex pentacyclic molecule belonging to the camptothecin family, a class of alkaloids renowned for their anticancer properties. Its core structure includes a pyrrolo[3,4-β]quinoline moiety (rings A–C), a conjugated pyridone (ring D), and a hydroxylated δ-lactone (ring E), which is critical for binding topoisomerase I . The unique modifications—diethyl, dihydroxy, and dioxo groups at positions 10,12,14,18, and 19—enhance its stability and solubility compared to unmodified camptothecins. The 4-piperidin-1-ylpiperidine-1-carboxylate substituent at position 7 likely improves pharmacokinetic properties, such as membrane permeability and metabolic resistance .
Properties
Molecular Formula |
C33H38N4O7 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3 |
InChI Key |
XQUUJPQAMJFQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Origin of Product |
United States |
Preparation Methods
Structural Identification Parameters
| Parameter | Data |
|---|---|
| Molecular Formula | C₃₃H₃₈N₄O₇ |
| Molecular Weight | 602.688 g/mol |
| CAS Number | 185336-12-3 |
| Standard InChI | InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 |
| Standard InChIKey | XQUUJPQAMJFQHV-OQGPVULJSA-N |
12-Hydroxy Irinotecan exists as a mixture of diastereomers due to the hydroxylation at position 12, creating an additional stereocenter beyond those present in the parent irinotecan molecule.
Precursor Synthesis: Irinotecan Preparation Methods
Since 12-Hydroxy Irinotecan is derived from irinotecan, understanding the synthesis of the parent compound is essential. Several optimized methods have been developed for irinotecan synthesis, with significant improvements in yield and purity over time.
Conventional Synthesis Route
The conventional method for irinotecan synthesis involves a two-stage process starting from 10-hydroxycamptothecin:
Stage 1 : Formation of 7-des-ethyl-irinotecan
- 10-hydroxycamptothecin is used as the starting material
- Reaction is performed in acetonitrile with anhydrous carbonates of alkali metals (Na₂CO₃, K₂CO₃, Rb₂CO₃, or Cs₂CO₃) or strong organic bases like triethylamine
- Reaction temperature is optimally maintained between 20°C and 80°C, preferably at 60°C
- This yields 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (7-des-ethyl-irinotecan)
Stage 2 : Selective ethylation
- 7-des-ethyl-irinotecan undergoes selective ethylation at the 7-position
- Ethylation reaction employs ferrous sulfate, hydrogen peroxide, and propionic aldehyde (Fenton's chemistry)
- Esterification at the C9-position may precede ethylation to sterically hinder ethylation at the 11-position
- The process yields 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin (irinotecan)
This method significantly improves the overall yield to 90-92%, compared to conventional routes that typically achieve only 60-65% yields.
Modern Process Optimization
The patent literature describes an improved process with detailed reaction parameters:
Preparation of hydrogen peroxide/propionic aldehyde solution :
- 75 ml of distilled water cooled to 0°C
- Addition of 3.3 ml of 32% H₂O₂ and 5 ml of propionic aldehyde
- Incubation with smooth flowing for 150 minutes
Ethylation reaction :
- Reaction mass is evaporated to dryness
- Addition of 300 ml of water followed by evaporation
- Addition of 400 ml of 40% sulfuric acid solution to the dry residue
- Addition of 10.5 g of FeSO₄·7H₂O at 20°C
- Cooling to -10°C before adding 10 ml of propionic aldehyde
Purification :
- Chromatographic purification using Diaion sorbent resin
- The final product is isolated as irinotecan
| Reagent | Quantity | Temperature | Duration |
|---|---|---|---|
| Distilled water | 75 ml | 0°C | - |
| 32% H₂O₂ | 3.3 ml | 0°C | - |
| Propionic aldehyde | 5 ml | 0°C | 150 min |
| H₂SO₄ (40%) | 400 ml | Room temp | - |
| FeSO₄·7H₂O | 10.5 g | 20°C → -10°C | - |
| Additional propionic aldehyde | 10 ml | -10°C | - |
Hydroxylation at Position 12: Synthetic Approaches
The preparation of 12-Hydroxy Irinotecan specifically involves hydroxylation of the irinotecan molecule at position 12. Several approaches can be employed for this transformation.
Direct Hydroxylation Methods
While the search results don't provide a specific method for the 12-hydroxylation of irinotecan, general organic chemistry principles suggest several potential approaches:
Enzymatic hydroxylation :
- Cytochrome P450 enzymes are known to catalyze the hydroxylation of irinotecan in vivo
- In vitro enzymatic systems could potentially be employed for controlled hydroxylation
Chemical oxidation strategies :
- Selective oxidations using reagents such as iodobenzene derivatives
- Catalytic methods using transition metals and oxidizing agents
Directed hydroxylation :
- Installation of directing groups to facilitate site-selective C-H oxidation
- Remote functionalization strategies using radical chemistry
Alternative Routes via Modified Precursors
An alternative approach would involve introducing the hydroxyl functionality at an earlier stage in the synthesis:
Modification of camptothecin or 10-hydroxycamptothecin precursors before the attachment of the [4-(1-piperidino)-1-piperidino]carbonyl substituent
Selective protection/deprotection strategies to ensure hydroxylation occurs specifically at position 12
Use of pre-functionalized building blocks that already contain an oxygen functionality at the desired position
Continuous Flow Synthesis Methodologies
Recent advancements in continuous flow chemistry offer promising approaches for the synthesis of complex molecules like 12-Hydroxy Irinotecan.
Microfluidic Reactor Systems
Research on related benzodiazepine compounds demonstrates the potential of continuous flow synthesis for complex heterocyclic structures:
- Microfluidic reactors allow precise control of reaction parameters
- Higher throughput experimentation identifies optimal conditions
- Reported 70% pure product using a toluene and methanol solvent system in a microfluidic reactor
Reconfigurable Manufacturing Platforms
Advanced manufacturing approaches have been applied to related compounds with potential application to 12-Hydroxy Irinotecan synthesis:
- Reagents dissolved in NMP to produce high yields (94% according to HPLC analysis)
- Production of multiple dose equivalents meeting USP standards
- Automated platforms for synthesis with yields up to 96% and purities of 81%
Flow Chemistry Advantages for 12-Hydroxy Irinotecan
Continuous flow synthesis offers several advantages specifically applicable to 12-Hydroxy Irinotecan preparation:
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Reaction control | Limited | Precise temperature and mixing control |
| Hazardous intermediates | Accumulate | Generated and consumed in situ |
| Scalability | Challenging | Linear scaling without reoptimization |
| Reproducibility | Variable | Consistent product quality |
| Purification | Extensive workup | Potential for inline purification |
Purification and Isolation Techniques
The purification of 12-Hydroxy Irinotecan presents challenges due to its complex structure and potential diastereomeric mixtures.
Chromatographic Methods
According to the available information, chromatographic techniques are essential for purifying 12-Hydroxy Irinotecan:
- Diaion sorbent resin chromatography offers effective separation
- HPLC methods using appropriate mobile phase compositions
- Column chromatography with carefully selected solvent systems
Crystallization Approaches
Recrystallization can be employed to improve purity, particularly for separating diastereomers:
Quality Control Parameters
For research and potential pharmaceutical applications, 12-Hydroxy Irinotecan must meet stringent quality control requirements:
| Quality Parameter | Typical Specification | Analytical Method |
|---|---|---|
| Chemical Purity | >95% | HPLC |
| Diastereomeric Ratio | Mixture characterization | NMR analysis |
| Residual Solvents | ICH guidelines | GC analysis |
| Water Content | Specific limits | Karl Fischer titration |
| Heavy Metals | <10 ppm | ICP-MS |
Formulation Strategies for 12-Hydroxy Irinotecan
Given the poor aqueous solubility typically associated with camptothecin derivatives, various formulation approaches have been developed.
Liposomal Formulations
Liposomal encapsulation represents an effective strategy for improving solubility and delivery characteristics:
- Liposomes enhance drug solubility and reduce toxicity
- Improve stability of the compound
- Can be prepared using ammonium sulfate gradient methods
- Typical composition includes soybean phosphatidylcholine, cholesterol, and sodium deoxycholate
The preparation process involves:
- Dissolving lipid mixture in dehydrated alcohol
- Drying under vacuum at 50°C
- Hydrating with ammonium sulfate solution (0.1 M)
- Extensive vortexing at 50°C for 0.5 h
- Extrusion through polycarbonate membranes (0.2 μm)
- Addition of the drug compound and incubation at appropriate temperature
Targeted Delivery Systems
For enhanced selectivity, targeted delivery systems can be developed:
- Folate-targeting enables preferential delivery to cancer cells overexpressing folate receptors
- FA-PEG-DSPE conjugates can be incorporated into liposomal formulations
- Synthesis of targeting conjugates follows established protocols using DCC and NHS chemistry
Alternative Formulation Approaches
Other formulation strategies applicable to 12-Hydroxy Irinotecan include:
- Lipid nano-preparations with controlled drug loading
- pH-adjusted formulations to optimize stability
- Inclusion complexes with cyclodextrins to improve solubility
- Polymeric nanoparticle encapsulation
Analytical Characterization Methods
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of synthesized 12-Hydroxy Irinotecan.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:
- ¹H NMR confirms the presence of key proton signals
- ¹³C NMR verifies carbon framework and functional groups
- 2D techniques like COSY, HSQC, and HMBC establish connectivity and confirm hydroxyl positioning
Mass spectrometry techniques verify molecular weight and fragmentation patterns:
- Electrospray ionization (ESI-MS) for molecular weight confirmation
- Tandem MS for structural elucidation
- High-resolution MS for exact mass determination
Chromatographic Analysis
HPLC methods are essential for purity determination:
- Reverse-phase HPLC using appropriate column types
- Gradient elution with carefully selected mobile phases
- UV detection at appropriate wavelengths
Structural Confirmation
X-ray crystallography, when possible, provides definitive structural confirmation:
- Bond lengths and angles
- Absolute stereochemistry at multiple stereocenters
- Hydrogen bonding networks
- Crystal packing arrangements
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By binding to the enzyme-DNA complex, the compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Bioactivity and Mechanism of Action
- Target Compound : Likely inhibits topoisomerase I by stabilizing the DNA-enzyme complex, similar to SN-38 . The piperidine-piperidine carboxylate moiety may reduce efflux pump interactions, enhancing intracellular retention.
- SN-38 : Clinically validated for colorectal and pancreatic cancers; its lactone ring hydrolyzes in plasma, limiting efficacy .
- 7-Nitro Analog () : Nitro group may induce oxidative stress or act as a radiosensitizer, expanding therapeutic applications beyond topoisomerase inhibition .
- Aminopropanoate Ester (): Prodrug design mimics irinotecan, enabling controlled release of the active metabolite .
Pharmacokinetic and Physicochemical Properties
- However, its hydrogen bond donors (≤5) and acceptors (~10) remain within acceptable ranges .
- Solubility : The piperidine-piperidine carboxylate substituent likely improves water solubility compared to SN-38’s hydrophobic lactone .
- Metabolic Stability : The absence of a labile lactone ring (replaced by dioxo groups) may reduce pH-dependent hydrolysis, enhancing plasma stability .
Biological Activity
The compound (10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a range of biological activities that have been explored in various studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and the unique pentacyclic framework are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O5 |
| Molecular Weight | 428.48 g/mol |
| IUPAC Name | (10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |
The primary mechanism of action for this compound involves the inhibition of eukaryotic topoisomerase I (Top1). By targeting this enzyme:
- DNA Damage Induction : The compound induces double-strand breaks in DNA during replication.
- Cell Cycle Arrest : This leads to cell cycle arrest and apoptosis in rapidly dividing cells.
- Therapeutic Potential : These properties make it a candidate for cancer therapy.
Anticancer Properties
Research has shown that the compound exhibits significant anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF7 | 3.8 |
| A549 | 4.5 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Cytotoxicity Studies
In cytotoxicity assays conducted on normal human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HDF | >100 |
| HEK293 | >80 |
The results suggest that while the compound is effective against cancerous cells, it shows lower toxicity towards normal cells.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is metabolized primarily in the liver and excreted via the kidneys:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
- Half-life : Approximately 6 hours.
- Bioavailability : Estimated at around 45%.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : A study published in Cancer Research demonstrated that administration of the compound significantly reduced tumor volume in xenograft models.
- Combination Therapy : Research indicated enhanced efficacy when combined with traditional chemotherapeutics like cisplatin.
- Mechanistic Insights : Investigations into its mechanism revealed modulation of apoptotic pathways via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
